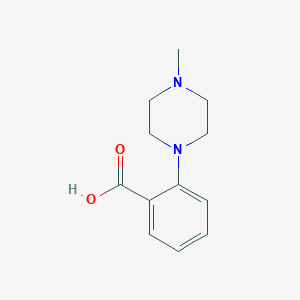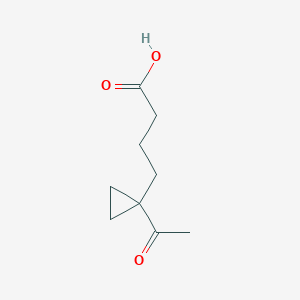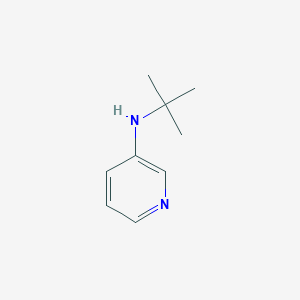
1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is also known as MK-801, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.
Mécanisme D'action
1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester acts as a non-competitive NMDA receptor antagonist. It binds to the receptor at a site that is distinct from the glutamate binding site, thereby preventing the activation of the receptor by glutamate. This blockade of the NMDA receptor results in the inhibition of excitatory neurotransmission, which has been shown to have a wide range of effects on various physiological and pathological processes.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by this compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit synaptic plasticity, learning, and memory. It has also been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester in lab experiments is its specificity for the NMDA receptor. This compound has been extensively studied and has been shown to be an effective tool to study the NMDA receptor and its role in various physiological and pathological processes. One of the limitations of using this compound is its potential toxicity. It has been shown to have neurotoxic effects in some animal models, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester. One direction is the development of more specific NMDA receptor antagonists that have fewer side effects and greater efficacy. Another direction is the study of the potential therapeutic applications of this compound in various neurodegenerative diseases. Finally, the study of the role of the NMDA receptor in various physiological and pathological processes is an area of ongoing research that will continue to be of great interest to the scientific community.
Méthodes De Synthèse
The synthesis of 1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-methyl-5-(phenylmethyl)-1H-pyrrole-3-carboxylic acid with thionyl chloride, followed by the reaction with dimethylamine. The resulting product is then treated with dimethyl sulfate to obtain this compound.
Applications De Recherche Scientifique
1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester has been extensively studied for its potential applications in various fields of science. It is primarily used as a research tool to study the NMDA receptor and its role in various physiological and pathological processes. This compound has been shown to be an effective tool to study the effects of NMDA receptor blockade on synaptic plasticity, learning, and memory.
Propriétés
Numéro CAS |
162151-91-9 |
|---|---|
Formule moléculaire |
C16H17NO4 |
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
dimethyl 2-benzyl-5-methyl-1H-pyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C16H17NO4/c1-10-13(15(18)20-2)14(16(19)21-3)12(17-10)9-11-7-5-4-6-8-11/h4-8,17H,9H2,1-3H3 |
Clé InChI |
YRKGGDPFMAFKFB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(N1)CC2=CC=CC=C2)C(=O)OC)C(=O)OC |
SMILES canonique |
CC1=C(C(=C(N1)CC2=CC=CC=C2)C(=O)OC)C(=O)OC |
Autres numéros CAS |
162151-91-9 |
Synonymes |
1H-Pyrrole-3,4-dicarboxylic acid, 2-methyl-5-(phenylmethyl)-, dimethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene](/img/structure/B66829.png)
![3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol](/img/structure/B66831.png)

![2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B66836.png)


![[4-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B66849.png)



